molecular formula C8H9ClN2O2 B3031015 (5-(Furan-2-yl)isoxazol-3-yl)methanamine hydrochloride CAS No. 1255717-94-2

(5-(Furan-2-yl)isoxazol-3-yl)methanamine hydrochloride

Cat. No. B3031015
CAS RN: 1255717-94-2
M. Wt: 200.62
InChI Key: GCLDRGQJQVUGHB-UHFFFAOYSA-N
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Description

Synthesis Analysis

Both papers describe the synthesis of methanamine derivatives containing an oxadiazole ring. The compounds were synthesized using a polyphosphoric acid condensation route, starting from p-toluic hydrazide and glycine. This method appears to be high yielding and efficient for creating such structures. Although the exact synthesis of "(5-(Furan-2-yl)isoxazol-3-yl)methanamine hydrochloride" is not detailed, the information suggests that a similar condensation approach could potentially be applied to synthesize the compound of interest .

Molecular Structure Analysis

The molecular structures of the synthesized compounds in the papers were characterized using various spectroscopic techniques, including FT-IR, DSC, 13C/1H-NMR, and Mass spectrometry. These techniques provided detailed information about the molecular framework and functional groups present in the compounds. For "(5-(Furan-2-yl)isoxazol-3-yl)methanamine hydrochloride," similar spectroscopic methods could be used to elucidate its molecular structure, ensuring the presence of the isoxazole and furan rings along with the methanamine group .

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of the synthesized compounds. However, the presence of reactive functional groups such as the oxadiazole ring and methanamine moiety in the compounds suggests that they could undergo various chemical transformations. These might include nucleophilic substitutions or condensation reactions, which could be relevant for further functionalization of "(5-(Furan-2-yl)isoxazol-3-yl)methanamine hydrochloride" .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds synthesized in the papers were not extensively discussed. However, the high yield of the synthesis and the use of spectroscopic techniques for characterization imply that the compounds are stable under the reaction conditions and can be isolated in pure form. For "(5-(Furan-2-yl)isoxazol-3-yl)methanamine hydrochloride," properties such as solubility, melting point, and stability could be inferred from similar compounds and would need to be experimentally determined .

Scientific Research Applications

Corrosion Inhibition

Amino acid compounds, including derivatives of (5-(Furan-2-yl)isoxazol-3-yl)methanamine, have been studied for their effectiveness as eco-friendly corrosion inhibitors. Specifically, these compounds have shown potential in inhibiting corrosion of N80 steel in acidic environments, highlighting their utility in industrial applications (Yadav, Sarkar, & Purkait, 2015).

Antimicrobial and Anticancer Activities

Certain derivatives of (5-(Furan-2-yl)isoxazol-3-yl)methanamine have been synthesized and demonstrated notable antimicrobial and anticancer activities. These studies provide insights into the potential therapeutic applications of these compounds in treating various diseases (Preethi, Jayaprakash, Rani, & Vijayakumar, 2021).

Bioactive Compounds Synthesis

The compound has been involved in the synthesis of bioactive compounds, suggesting its versatility in creating a variety of biologically significant molecules. This underscores its importance in pharmaceutical and medicinal chemistry (Hafez, Ahmed, & Haggag, 2001).

Molecular Structure and Conformational Analysis

The structural and electronic characteristics of derivatives of (5-(Furan-2-yl)isoxazol-3-yl)methanamine have been extensively studied. These analyses are crucial for understanding the interaction of these compounds with biological targets and for designing molecules with desired biological activities (Olivier et al., 1994).

Pharmacological Evaluation

Novel derivatives of the compound have been synthesized and evaluated for their antidepressant and antianxiety activities, indicating its potential role in the development of new therapeutic agents for treating mental health disorders (Kumar et al., 2017).

properties

IUPAC Name

[5-(furan-2-yl)-1,2-oxazol-3-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2.ClH/c9-5-6-4-8(12-10-6)7-2-1-3-11-7;/h1-4H,5,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCLDRGQJQVUGHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=NO2)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(Furan-2-yl)isoxazol-3-yl)methanamine hydrochloride

CAS RN

1255717-94-2
Record name 3-Isoxazolemethanamine, 5-(2-furanyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255717-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5-(Furan-2-yl)isoxazol-3-yl)methanamine hydrochloride
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